molecular formula C15H17BF3NO3 B15363013 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)isoindolin-1-one

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)isoindolin-1-one

Cat. No.: B15363013
M. Wt: 327.11 g/mol
InChI Key: UYHDOGPVOLWXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-isoindol-1-one is a complex organic compound characterized by its boronic acid derivative and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common method is the reaction of a suitable precursor with a boronic acid pinacol ester under specific conditions, such as the use of palladium catalysts and appropriate solvents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, ensuring the production of high-purity material suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study biological systems. Its unique structure allows it to interact with specific biomolecules, making it a valuable tool in biochemistry.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile candidate for creating new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved would be specific to the biological system or chemical process being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

  • 3,6-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-thiopyran

  • tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,2H-carboxylate

Uniqueness

This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds. This group can significantly affect the compound's reactivity and stability, making it a valuable tool in various applications.

Properties

Molecular Formula

C15H17BF3NO3

Molecular Weight

327.11 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C15H17BF3NO3/c1-13(2)14(3,4)23-16(22-13)8-5-9-10(7-20-12(9)21)11(6-8)15(17,18)19/h5-6H,7H2,1-4H3,(H,20,21)

InChI Key

UYHDOGPVOLWXQO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNC3=O)C(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.